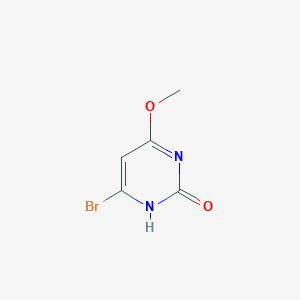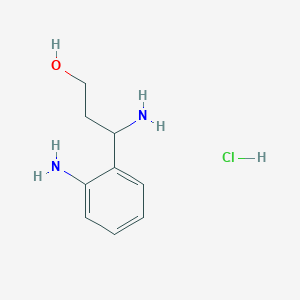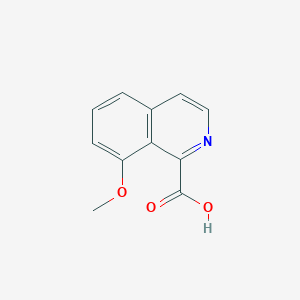
8-Methoxyisoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxyisoquinoline-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 1-isochromenones with ammonia or amines . Another method includes the reaction of o-formylbenzoic acids with derivatives of glycine . Additionally, the Heck reaction has been employed for the synthesis of 1-alkoxyisoquinoline-3-carboxylic acid esters, which can be further converted to this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxyisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
8-Methoxyisoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 8-Methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects . The compound’s methoxy and carboxylic acid groups play crucial roles in its binding affinity and reactivity with target molecules.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
8-Methoxycoumarin-3-carboxamides: Exhibits potent anticancer activity against liver cancer.
1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid esters: Used in the development of protein kinase inhibitors.
Uniqueness: 8-Methoxyisoquinoline-1-carboxylic acid is unique due to its specific structural features, including the methoxy group at the 8-position and the carboxylic acid group at the 1-position. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1179149-17-7 |
|---|---|
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
8-methoxyisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-8-4-2-3-7-5-6-12-10(9(7)8)11(13)14/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
LFVDQYFMDCKFJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11898202.png)
![2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol](/img/structure/B11898210.png)

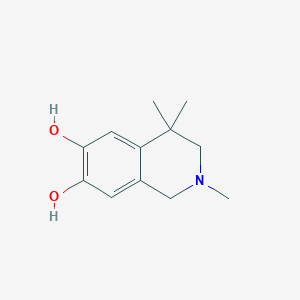
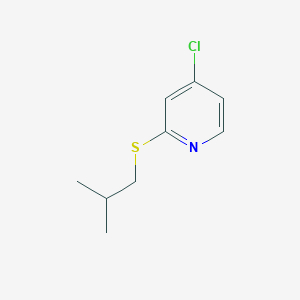
![6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B11898228.png)


![2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11898249.png)
